2-(1-methyl-1H-pyrazol-5-yl)morpholine

描述

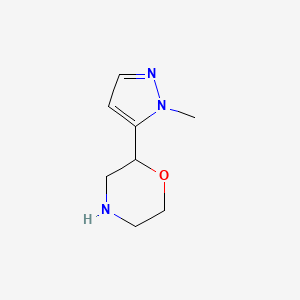

Structure

2D Structure

属性

IUPAC Name |

2-(2-methylpyrazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-7(2-3-10-11)8-6-9-4-5-12-8/h2-3,8-9H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUUUXDJWBUGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1-methyl-1H-pyrazol-5-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , characterized by a morpholine ring substituted with a pyrazole moiety. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxic effects on HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective growth inhibition. The compound's mechanism involves the induction of apoptosis and modulation of cell cycle progression, which was evidenced by flow cytometry analyses .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 54.25 | Growth inhibition |

| HepG2 | 38.44 | Growth inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Research indicates that it can reduce lipopolysaccharide (LPS)-induced inflammation in microglial cells, suggesting a potential role in treating neuroinflammatory conditions. The compound significantly decreased the release of pro-inflammatory cytokines, supporting its use in neurodegenerative disease models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 | Strong activity |

| Escherichia coli | 0.0195 | Strong activity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key signaling pathways involved in cell proliferation and inflammation, such as the NF-kB pathway, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies

A notable case study involved the evaluation of this compound's effects on neuroblastoma cells, where it was found to induce significant apoptosis through caspase activation. This study underscores the compound's potential for developing therapies targeting neuroblastoma and possibly other malignancies .

相似化合物的比较

Key Observations :

- The target compound’s synthesis is inferred to follow standard protocols, while Compound 35’s lower yield (26%) highlights challenges in pyrimidine functionalization .

- The patent compound’s complexity likely necessitates additional purification steps, though specific yields are undisclosed .

Physicochemical and Pharmacological Profiles

Notes:

准备方法

General Synthetic Approaches to Pyrazole Derivatives

Pyrazole derivatives such as 2-(1-methyl-1H-pyrazol-5-yl)morpholine are typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. Key methods include:

Regioselective cyclocondensation of hydrazines with 1,3-diketones in aprotic dipolar solvents (e.g., DMF, NMP, DMAc) to improve yields and reaction rates compared to polar protic solvents like ethanol. The addition of strong acid (e.g., 10 N HCl) accelerates dehydration steps, enhancing yield and selectivity at ambient temperature.

Use of benzotriazole derivatives as intermediates to increase acidity at the α-position, facilitating functionalization at the 4-position of pyrazolines and enabling access to tetrasubstituted pyrazoles. This method involves condensation of α-benzotriazolylenones with methylhydrazines, followed by basic treatment to yield pyrazoles in 50–94% yields.

These foundational methods provide the pyrazole core with methyl substitution at the N1 position, a prerequisite for further functionalization with morpholine.

Specific Preparation Protocol from GLP Bio

GLP Bio provides a detailed formulation method involving preparation of stock solutions and in vivo formulations of this compound, which indirectly reflects the compound's solubility and handling during synthesis and application:

| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 5.9809 | 29.9043 | 59.8086 |

| 5 mM | 1.1962 | 5.9809 | 11.9617 |

| 10 mM | 0.5981 | 2.9904 | 5.9809 |

Preparation involves dissolving the compound in DMSO to make a master stock solution, followed by sequential addition of PEG300, Tween 80, and water or corn oil to obtain a clear in vivo formulation.

Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution and ensure clarity before proceeding to the next solvent addition.

This preparation method is essential for biological testing and formulation but also informs about the compound’s solubility profile relevant to its synthetic handling.

Advanced Synthetic Routes from Related Research

While direct synthetic routes to this compound are scarce, analogous heterocyclic syntheses provide insight:

Reductive amination and nucleophilic substitution sequences are employed to attach morpholine to pyrazolo[1,5-a]pyrimidine cores, which are structurally related to pyrazole derivatives. These methods use sodium triacetoxyborohydride and other reducing agents to obtain amine-substituted heterocycles with good yields (63–84%).

Multi-step syntheses involving ester reduction, oxidation to aldehydes, and subsequent amine coupling provide a modular approach to functionalize pyrazole derivatives with morpholine or other amines.

Summary Table of Preparation Methods

常见问题

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)morpholine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling a morpholine derivative with a substituted pyrazole. A patent (IN 2021, ) describes a multi-step approach using palladium-catalyzed cross-coupling for analogous naphthyridine derivatives. Key intermediates, such as 1-methyl-1H-pyrazole-5-boronic acid, can be characterized via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm regioselectivity. For pyrazole-morpholine hybrids, condensation reactions under acidic conditions (e.g., glacial AcOH in EtOH, as in ) are common. Purity should be verified via HPLC (>95%) before proceeding to biological assays.

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite ) is the gold standard. Key steps include:

- Growing crystals via slow evaporation in a polar aprotic solvent (e.g., DMF/EtOH).

- Collecting data at low temperature (100 K) to minimize thermal motion.

- Refinement with Olex2 or WinGX , using SHELXL’s robust least-squares algorithms for handling disorder in the morpholine ring.

Contingency: If twinning occurs (common in flexible morpholine derivatives), use SHELXD for structure solution and PLATON for validation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., <sup>13</sup>C NMR shifts) for pyrazole-morpholine derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism in the pyrazole ring or conformational flexibility of the morpholine group. To address this:

- Perform variable-temperature NMR (VT-NMR) to detect tautomeric equilibria (e.g., 25–60°C in DMSO-d6).

- Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to predict stable conformers and compare computed vs. experimental shifts .

- For ambiguous NOE correlations, employ ROESY to identify spatial proximity between morpholine protons and the pyrazole methyl group.

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives in preclinical studies?

Methodological Answer:

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrazole C4 position to reduce CYP450-mediated oxidation, as seen in structurally related compounds .

- Solubility : Replace the morpholine oxygen with a sulfone group (e.g., 2-(1-methyl-1H-pyrazol-5-yl)thiomorpholine 1,1-dioxide) to enhance aqueous solubility without sacrificing target affinity.

- Validate improvements via microsomal stability assays (human/rat liver microsomes) and logD7.4 measurements.

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

Methodological Answer:

- Perform molecular docking (AutoDock Vina or Glide) using a homology model of the target kinase (e.g., PI3Kγ) based on PDB: 1E7W.

- Prioritize poses where the morpholine oxygen forms hydrogen bonds with the hinge region (e.g., Val882 backbone).

- Validate with MM-GBSA free-energy calculations to rank binding affinities .

- Experimental corroboration: Use surface plasmon resonance (SPR) to measure KD and compare with computational predictions.

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity between in vitro and in vivo models for this compound?

Methodological Answer:

- In vitro-in vivo translation issues may arise from poor bioavailability or off-target effects.

- Conduct plasma protein binding assays to assess free fraction (e.g., equilibrium dialysis).

- Use PET imaging with a radiolabeled analog (e.g., <sup>11</sup>C-methyl group) to quantify brain penetration or tissue distribution .

- Perform transcriptomic profiling (RNA-seq) of treated tissues to identify unintended pathway activation.

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。